molecular formula C20H22N4O2S B2806138 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421442-48-9

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2806138
CAS No.: 1421442-48-9
M. Wt: 382.48
InChI Key: HIKVTIXIIDEDPG-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of research chemicals, including pyrazole derivatives, are crucial for understanding their properties and potential applications. For instance, McLaughlin et al. (2016) detailed the synthesis, characterization, and analytical differentiation of a 'research chemical' with a pyrazole core, highlighting the importance of accurate identification and the potential for bioisosteric replacements in synthetic cannabinoids (McLaughlin et al., 2016).

Antimicrobial Activity

The antimicrobial activity of thiophene and pyrazole derivatives has been explored in various studies. Sowmya et al. (2018) investigated the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating potential antibacterial and antifungal activities against B. subtilis and A. niger, respectively (Sowmya et al., 2018).

Enzyme Inhibitory Activity

Cetin et al. (2021) explored the enzyme inhibitory activities of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, revealing significant inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential applications in treating diseases related to enzyme dysfunction (Cetin et al., 2021).

Crystal Structure Analysis

The determination of crystal structures is fundamental for understanding the interactions and properties of chemical compounds. Prabhuswamy et al. (2016) synthesized a compound with a thiophene and pyrazole structure, performed crystal structure determination via X-ray diffraction, and analyzed it using Hirshfeld surface analysis (Prabhuswamy et al., 2016).

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-23-10-4-8-16(20(23)26)19(25)21-13-14-12-17(18-9-5-11-27-18)24(22-14)15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKVTIXIIDEDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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